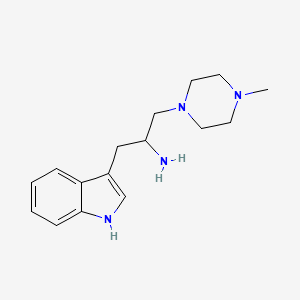

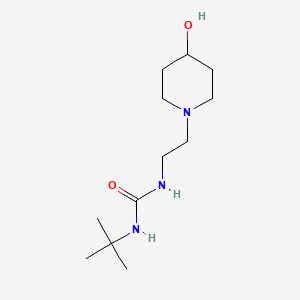

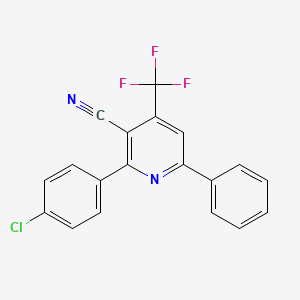

1-(1H-Indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1H-Indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine, also known as ALKS 5461, is a novel drug candidate that has been developed for the treatment of major depressive disorder (MDD). It is a combination of buprenorphine, a partial agonist of the mu-opioid receptor, and samidorphan, an antagonist of the mu-opioid receptor. ALKS 5461 is expected to be a safer and more effective alternative to traditional antidepressants, which often have significant side effects and limited efficacy.

Applications De Recherche Scientifique

Dual Inhibitor Potential

1-(1H-Indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine and its derivatives have been explored for their potential as dual inhibitors. Specifically, indole derivatives have been identified as cholinesterase and monoamine oxidase dual inhibitors, suggesting their potential application in treating neurodegenerative diseases like Alzheimer's (Bautista-Aguilera et al., 2014).

Synthesis of Novel Compounds

This compound has been involved in the synthesis of new chemical entities. For instance, derivatives of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] acetamide have been synthesized from it, leading to new structures with potential medicinal value (Yang Jing, 2010).

Reactions and Rearrangements

Reactions involving 1-(1H-Indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine have been studied to produce rearranged amides, which could be used to produce various substituted tryptamines or indole-3-acetic acids, demonstrating the versatility of this compound in synthetic organic chemistry (Sanchez & Parcell, 1990).

Serotonin Receptor Ligands

Indole derivatives, including compounds structurally similar to 1-(1H-Indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine, have been identified as potent ligands for serotonin receptors. These compounds have been investigated for their therapeutic potential in treating cognitive impairments, showcasing their significance in neuroscience and pharmacology (Latacz et al., 2019).

Antimicrobial Applications

Some derivatives of this compound have demonstrated promising antimicrobial activities against various bacteria and yeast, indicating potential applications in the development of new antimicrobial agents (Behbehani et al., 2011).

Synthesis Techniques

Novel synthesis techniques involving 1-(1H-Indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine have been developed. For instance, efficient syntheses of (R)-1-(1H-indol-3-yl)propan-2-amines hydrochloride from ketones have been reported, showcasing advances in stereoselective synthesis (Peng et al., 2013).

DNA Binding Studies

Certain indole derivatives related to this compound have been studied for their ability to bind to DNA's minor groove, indicating potential applications in molecular biology and drug development (Clark et al., 1998).

Anticancer Activity

Derivatives of 1-(1H-Indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine have been synthesized and evaluated for their anticancer activity, with several compounds showing moderate-to-potent antiproliferative activities against various cancer cell lines (Jiang et al., 2016).

Propriétés

IUPAC Name |

1-(1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4/c1-19-6-8-20(9-7-19)12-14(17)10-13-11-18-16-5-3-2-4-15(13)16/h2-5,11,14,18H,6-10,12,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGWTDIHYZXFPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(CC2=CNC3=CC=CC=C32)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-Indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2617689.png)

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2617695.png)

![Methyl 2-{4-[(4-methylbenzoyl)amino]phenoxy}benzenecarboxylate](/img/structure/B2617705.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-ylidene]-2-fluoroacetic acid](/img/structure/B2617708.png)

![2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2617709.png)

![1-(2-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine](/img/structure/B2617711.png)